2-[(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole and thiazole ring system, which are known for their biological activities and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves multiple steps:
Formation of 4-methyl-1,3-benzothiazol-2-ylamine: This intermediate is synthesized by reacting 4-methyl-2-aminobenzenethiol with carbon disulfide and an amine.
Carbamoylation: The 4-methyl-1,3-benzothiazol-2-ylamine is then reacted with chloroformate to form the carbamoyl derivative.
Thiazole Formation: The carbamoyl derivative is further reacted with 2-mercapto-1,3-thiazole to form the thiazole ring.
Final Coupling: The final step involves coupling the thiazole derivative with 4-methylphenylacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions can target the carbonyl groups and aromatic rings.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of advanced materials due to its unique structure.
Biology
Antimicrobial Activity: The benzothiazole and thiazole rings are known for their antimicrobial properties.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Diagnostic Agents: Use in the development of diagnostic agents due to its specific binding properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Industry: Use in the synthesis of polymers with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, altering cellular signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1,3-benzothiazol-2-ylamine
- 2-mercapto-1,3-thiazole
- 4-methylphenylacetic acid
Uniqueness
- Structural Complexity : The combination of benzothiazole and thiazole rings with a sulfanyl and carbamoyl linkage is unique.
- Biological Activity : Enhanced biological activity due to the presence of multiple functional groups.
- Versatility : Wide range of applications in different scientific fields.
This detailed article provides a comprehensive overview of 2-[(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S3/c1-13-6-8-15(9-7-13)23-19(28)12-30-22-24-16(11-29-22)10-18(27)25-21-26-20-14(2)4-3-5-17(20)31-21/h3-9,11H,10,12H2,1-2H3,(H,23,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTJLOJNVFPDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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